molecular formula C8H12N2 B7895038 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile

3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile

Cat. No.: B7895038
M. Wt: 136.19 g/mol
InChI Key: NGKABPHCRIQDFM-UHFFFAOYSA-N
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Description

3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile is an organic compound with the molecular formula C8H12N2. It is characterized by the presence of a nitrile group (-CN) and an amino group attached to a propanenitrile backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile typically involves the reaction of 2-methylbut-3-yn-2-amine with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-Methylbut-3-yn-2-amine} + \text{Acrylonitrile} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product using techniques like distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-amine: A related compound with a similar structure but without the nitrile group.

    3-Amino-3-methyl-1-butyne: Another similar compound with an amino group attached to a butyne backbone.

Uniqueness

3-[(2-Methylbut-3-yn-2-yl)amino]propanenitrile is unique due to the presence of both a nitrile and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

3-(2-methylbut-3-yn-2-ylamino)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-4-8(2,3)10-7-5-6-9/h1,10H,5,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKABPHCRIQDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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